Furacrylan

Description

Furacrylan (CAS RN: 6865-33-4), also referred to as calcium ricinoleate or bisricinoleic acid calcium salt, is a calcium salt derived from ricinoleic acid, a monounsaturated fatty acid with a hydroxyl group at the 12th carbon position . It is commonly utilized in industrial and pharmaceutical applications due to its emulsifying and stabilizing properties. However, conflicting evidence identifies "this compound" as a distinct brominated aromatic compound (C₁₂H₁₃Br₂NO₃) with the SMILES notation OC1=C(C=C(Br)C=C1Br)C(=O)NCC2CCCO2, classified as a disinfectant . For this article, this compound is defined as the calcium ricinoleate compound unless otherwise specified.

Properties

CAS No. |

10048-74-5 |

|---|---|

Molecular Formula |

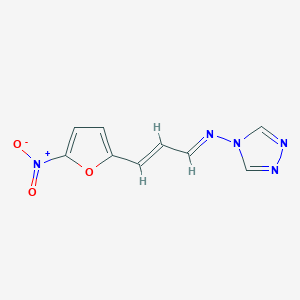

C9H7N5O3 |

Molecular Weight |

233.18 g/mol |

IUPAC Name |

(E,E)-3-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine |

InChI |

InChI=1S/C9H7N5O3/c15-14(16)9-4-3-8(17-9)2-1-5-12-13-6-10-11-7-13/h1-7H/b2-1+,12-5+ |

InChI Key |

RXGYIXICJVGDPI-LYTCUFGASA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN2C=NN=C2 |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/N2C=NN=C2 |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN2C=NN=C2 |

Synonyms |

furacrylan |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Calcium Stearate (Calcium Octadecanoate)

- Structural Similarity: Both are calcium salts of long-chain fatty acids (ricinoleic acid vs. stearic acid). Calcium stearate lacks the hydroxyl group present in ricinoleic acid.

- Functional Differences :

Sodium Ricinoleate

- Structural Similarity: Sodium ricinoleate shares the ricinoleate anion but replaces calcium with sodium.

- Functional Differences: Ionic Strength: Sodium ricinoleate exhibits higher water solubility, making it preferable in liquid soaps and detergents. Stability: this compound’s calcium ion enhances stability in high-temperature industrial processes compared to sodium salts .

Table 1: Structural and Functional Comparison

| Property | This compound (Calcium Ricinoleate) | Calcium Stearate | Sodium Ricinoleate |

|---|---|---|---|

| Molecular Formula | C₃₆H₆₆CaO₆ | C₃₆H₇₀CaO₄ | C₁₈H₃₃NaO₃ |

| Functional Groups | Hydroxyl, carboxylate | Carboxylate | Carboxylate |

| Solubility in Water | Low | Insoluble | High |

| Primary Applications | Emulsifiers, dermatology | Plastics, pharmaceuticals | Detergents, soaps |

Comparison with Functionally Similar Compounds

Glyceryl Monoricinoleate

- Functional Similarity : Both act as surfactants in cosmetics.

- Key Difference: Glyceryl monoricinoleate is a non-ionic surfactant, while this compound’s ionic nature limits its compatibility with cationic formulations .

Zinc Ricinoleate

- Functional Similarity : Used in antiperspirants for its odor-adsorbing properties.

- Key Difference: Zinc ricinoleate exhibits superior adsorption capacity for volatile organic compounds compared to this compound, which is prioritized for emulsification .

Research Findings and Limitations

- Antimicrobial Efficacy: The brominated aromatic compound labeled as "this compound" in some sources (C₁₂H₁₃Br₂NO₃) demonstrates broad-spectrum disinfectant properties, likely due to bromine’s electrophilic reactivity . However, calcium ricinoleate lacks significant antimicrobial activity.

- Toxicological Data: Limited studies exist on this compound’s long-term safety. Structural analogs like calcium stearate are generally recognized as safe (GRAS), but this compound’s hydroxyl group may pose oxidation risks in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.